molecular formula C16H16N2O B6241921 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1892807-92-9

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6241921
CAS No.: 1892807-92-9
M. Wt: 252.3
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Description

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one: is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring structure. This particular compound features a methyl group attached to the phenyl ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

  • Condensation Reaction: : The starting materials, such as 4-methylbenzaldehyde and 1,2-diaminobenzene, undergo a condensation reaction to form an intermediate quinoxaline derivative.

  • Reduction: : The intermediate is then reduced using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst to obtain the final product.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves using reactors capable of handling high pressures and temperatures, ensuring the reaction proceeds efficiently. Continuous flow reactors and automated systems are often employed to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidizing agents like potassium permanganate or chromic acid can oxidize the compound, leading to the formation of quinoxaline-2,3-dione derivatives.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the compound to its corresponding amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents like bromine or chlorine, and nucleophiles like ammonia or amines.

Major Products Formed

  • Oxidation: : Quinoxaline-2,3-dione derivatives.

  • Reduction: : Corresponding amines.

  • Substitution: : Halogenated quinoxalines and N-substituted quinoxalines.

Scientific Research Applications

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammatory responses, leading to the modulation of these pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one: is unique due to its specific structural features, such as the presence of the methyl group on the phenyl ring. Similar compounds include:

  • Quinoxaline: : The parent compound without the methyl group.

  • 7-bromo-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one: : A brominated derivative with potential differences in reactivity and biological activity.

These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

1892807-92-9

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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